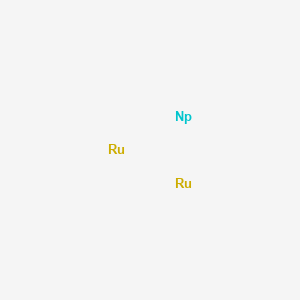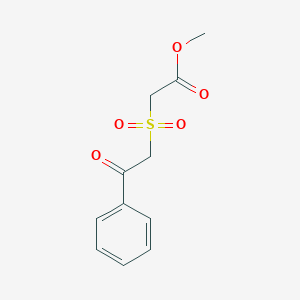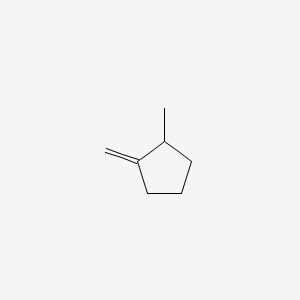
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, where phenylsilane reacts with octamethylcyclotetrasiloxane to form the desired tetrasilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) under controlled temperatures.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the field of oncology, where silicon-based compounds show promise in targeting cancer cells.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and resistance to oxidation.
作用機序
The mechanism by which 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various functional groups, facilitating the formation of complex structures. These interactions can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar methyl groups but lacking the phenyl substituents.
Tetramethylsilane: A simpler silane compound with only methyl groups attached to the silicon atoms.
Phenyltrimethylsilane: Contains both phenyl and methyl groups but with a different silicon framework.
Uniqueness
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is unique due to its combination of multiple silicon atoms with both phenyl and methyl groups, providing a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
40907-20-8 |
|---|---|
分子式 |
C20H34Si4 |
分子量 |
386.8 g/mol |
IUPAC名 |
trimethyl-[methyl-(methyl-phenyl-trimethylsilylsilyl)-phenylsilyl]silane |
InChI |
InChI=1S/C20H34Si4/c1-21(2,3)23(7,19-15-11-9-12-16-19)24(8,22(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 |
InChIキー |
PIMLKBZCMXUQKN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)




![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)

![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)



